molecular formula C9H9N3OS B12109746 1H-1,2,4-Triazole, 5-[(phenylmethyl)sulfinyl]-

1H-1,2,4-Triazole, 5-[(phenylmethyl)sulfinyl]-

Cat. No.: B12109746
M. Wt: 207.25 g/mol
InChI Key: GWKVIFGXSPTEKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-1,2,4-Triazole, 5-[(phenylmethyl)sulfinyl]- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

The synthesis of 1H-1,2,4-Triazole, 5-[(phenylmethyl)sulfinyl]- can be achieved through several synthetic routes. One common method involves the reaction of 1H-1,2,4-triazole with benzyl sulfoxide under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1H-1,2,4-Triazole, 5-[(phenylmethyl)sulfinyl]- undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups. Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions include sulfone derivatives, sulfides, and substituted triazoles.

Scientific Research Applications

1H-1,2,4-Triazole, 5-[(phenylmethyl)sulfinyl]- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for drug development.

    Medicine: It is investigated for its potential use in treating various diseases due to its biological activity.

    Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and stabilizers.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 5-[(phenylmethyl)sulfinyl]- involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. The sulfinyl group can form hydrogen bonds and other interactions with biological molecules, enhancing its binding affinity. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

1H-1,2,4-Triazole, 5-[(phenylmethyl)sulfinyl]- can be compared with other similar compounds such as:

    1H-1,2,4-Triazole: The parent compound without the sulfinyl group, which has different reactivity and applications.

    1H-1,2,4-Triazole, 5-[(phenylmethyl)sulfonyl]-:

    1H-1,2,4-Triazole, 5-[(phenylmethyl)thio]-: The sulfide derivative, which has different reactivity and biological activity

Properties

Molecular Formula

C9H9N3OS

Molecular Weight

207.25 g/mol

IUPAC Name

5-benzylsulfinyl-1H-1,2,4-triazole

InChI

InChI=1S/C9H9N3OS/c13-14(9-10-7-11-12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,10,11,12)

InChI Key

GWKVIFGXSPTEKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)C2=NC=NN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.